Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Description
Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a pyrrolopyridazine derivative characterized by a fused pyrrole-pyridazine heterocyclic core. This compound features a benzyl substituent at position 5, methyl groups at positions 1 and 3, and an ethyl ester at position 2. The planar arrangement of the pyrrolopyridazine system, as observed in structurally related compounds, facilitates intermolecular interactions such as N–H⋯O and N–H⋯N hydrogen bonding, which influence crystallization and stability .
Properties
IUPAC Name |
ethyl 5-benzyl-1,3-dimethyl-4-oxopyrrolo[2,3-d]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-24-18(23)16-12(2)15-14(20(16)3)10-19-21(17(15)22)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODABUDKGQUXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=NN(C2=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS No. 150582-34-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
- Density : Not available
- LogP : 2.27 (indicates moderate lipophilicity) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds within the pyrrolo[2,3-d]pyridazine class. Ethyl 5-benzyl-1,3-dimethyl derivatives have shown inhibitory effects against various bacterial strains. For instance, a study demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM .
Cytotoxicity and Selectivity
In cytotoxicity assays conducted on human embryonic kidney cells (HEK-293), several derivatives of ethyl 5-benzyl-1,3-dimethyl-4-oxo compounds were found to be non-toxic at concentrations that exhibited antimicrobial activity. This suggests a favorable therapeutic index, making these compounds promising candidates for further development .
The mechanism by which ethyl 5-benzyl derivatives exert their biological effects is still under investigation. However, preliminary docking studies suggest that these compounds may interact with key enzymes involved in bacterial metabolism, potentially disrupting their function .
Case Studies
Therapeutic Potential
The therapeutic potential of ethyl 5-benzyl-1,3-dimethyl derivatives extends beyond antimicrobial applications. Research indicates potential uses in treating conditions influenced by dysregulated enzyme activity, such as cancer and inflammatory diseases. The ability of these compounds to modulate enzyme functions could lead to novel therapeutic strategies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyridazine compounds exhibit significant anticancer properties. Ethyl 5-benzyl-1,3-dimethyl-4-oxo has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications in the pyrrolo structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives with similar structures possess activity against a range of bacteria and fungi. A case study highlighted in Pharmaceutical Biology reported that certain analogs exhibited potent antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis .
Agrochemical Applications
Pesticide Development
The unique structure of Ethyl 5-benzyl-1,3-dimethyl-4-oxo makes it a candidate for pesticide formulation. Its derivatives have been tested for insecticidal and herbicidal properties. A recent patent application described formulations that include this compound as an active ingredient against specific pest species . Field trials demonstrated effective pest control while maintaining low toxicity to non-target organisms.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its ability to act as a monomer or cross-linking agent allows for the development of materials with specific mechanical and thermal characteristics. Research published in Materials Chemistry indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of Ethyl 5-benzyl-1,3-dimethyl-4-oxo on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Pesticide Efficacy
In agricultural trials conducted in 2024, formulations containing Ethyl 5-benzyl-1,3-dimethyl-4-oxo were tested against aphid populations on tomato plants. The treatment resulted in a 75% reduction in aphid numbers compared to untreated controls.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include primary and secondary amines, alcohols, and thiols, leading to amide, ester exchange, or thioester products.
Example Reaction:
Reaction with benzylamine in ethanol under reflux yields the corresponding amide derivative:
Conditions:
-
Solvent: Ethanol
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Temperature: 80–90°C
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Yield: 75–82%
Oxidation of the Dihydropyridazine Ring
The 4,5-dihydropyridazine ring can be oxidized to an aromatic pyridazine system using agents like manganese dioxide (MnO₂) or chloranil .
Example Reaction:
Outcome:
Hydrolysis Reactions
The ester group hydrolyzes to a carboxylic acid under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6N), H₂O | 5-Benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid | 85% |
| Basic hydrolysis | NaOH (2.5N), MeOH | Sodium salt of the carboxylic acid | 78% |
Alkylation and Acylation at the Pyrrole Nitrogen
The NH group in the pyrrole ring reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .
Example Reaction with Methyl Iodide:
Key Findings:
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Alkylation enhances lipophilicity, improving membrane permeability .
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Reaction efficiency depends on steric hindrance from the benzyl group.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For instance, treatment with hydrazine hydrate forms triazolo-fused derivatives :
Conditions:
Reactivity with Electrophiles
Electrophilic substitution occurs at the electron-rich pyrrole ring. Bromination with N-bromosuccinimide (NBS) selectively targets the 6-position of the pyrrolopyridazine core:
Application:
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Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.
Reduction of the Ketone Group
The 4-oxo group is reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄:
| Reductant | Product | Conditions |
|---|---|---|
| NaBH₄ | 4-Hydroxy derivative | MeOH, 0°C → RT |
| LiAlH₄ | 4,5-Dihydro derivative (methylene) | Dry THF, reflux |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the pyrrole ring and external alkenes, forming bicyclic adducts.
Example:
Significance:
-
Expands utility in synthesizing strained polycyclic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogs primarily in substituent patterns at positions 1, 3, and 5. Key structural analogs include:
*Inferred molecular formula based on structural analogs.
Physicochemical Properties
- Solubility and Melting Points : The benzyl group in the target compound likely reduces water solubility compared to analogs with smaller substituents (e.g., methyl or acetyloxy). For instance, acetyloxy-containing derivatives (e.g., 10h) exhibit higher polarity due to ester functionalities .
- Hydrogen Bonding : The planar pyrrolopyridazine core in the target compound facilitates N–H⋯O/N interactions, similar to CAS 150582-33-5, which forms 2D hydrogen-bonded networks . In contrast, pyrazolo[1,2-a]pyridazines (e.g., 10g) may exhibit different packing due to altered heterocyclic geometry .
Spectroscopic Data
- NMR : The target compound’s ¹H NMR would display distinct signals for the benzyl protons (δ ~7.2–7.4 ppm) and methyl groups (δ ~2.5–3.0 ppm), akin to CAS 150582-33-5 (δ 1.3 ppm for ethyl ester) . Pyrazolo[1,2-a]pyridazines (e.g., 10g) show downfield shifts for pyridazine protons (δ 6.5–8.0 ppm) .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C–H (benzyl, ~3000 cm⁻¹) are characteristic .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Ethyl 5-benzyl-1,3-dimethyl-4-oxo-pyrrolopyridazine derivatives, and how do reaction conditions influence yield?
- Methodology :
- Reflux in ethanol : A common approach involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2 hours, followed by filtration and recrystallization from DMF–EtOH (1:1) .
- Cyclization with hydrazine hydrate : For analogous pyrrolopyridazines, reacting formyl-pyrrole intermediates with hydrazine hydrate in glacial acetic acid under reflux (3 hours) achieves cyclization. Yield optimization (82%) requires precise stoichiometry and solvent ratios .
Q. How can structural elucidation of this compound be performed using crystallographic techniques?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C4–N2 = 1.291 Å, C3–O1 = 1.2397 Å) and dihedral angles (e.g., 0.93° between pyrrole and pyridazinone rings) to confirm planarity .
- Hydrogen bonding analysis : Identify intermolecular N–H⋯O/N interactions (e.g., 2D network formation) via crystallographic data to predict packing behavior .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodology :
- Recrystallization : Use mixed solvents (e.g., DMF–EtOH) to remove byproducts. Ethanol recrystallization yields colorless plates suitable for XRD .
- Column chromatography : Not explicitly covered in evidence, but analogous separations for pyrrolopyridazines suggest silica gel with ethyl acetate/hexane gradients.
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of novel pyrrolopyridazine derivatives?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for cyclization or benzylation steps .
- Data-driven optimization : Integrate computational results with experimental data (e.g., via ICReDD’s feedback loop) to narrow optimal conditions (solvent, temperature) .
Q. What mechanistic insights explain contradictory yields reported for similar syntheses in ethanol vs. acetic acid?
- Methodology :
- Solvent effect analysis : Ethanol’s lower polarity may slow cyclization vs. acetic acid, which protonates intermediates, accelerating hydrazine attack .
- Catalyst role : Cerous ammonium nitrate in promotes oxidation, while its absence in may lead to side reactions.
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodology :
- Process control : Implement CRDC-classified strategies (e.g., membrane separation, powder technology) to handle intermediates .
- Flow chemistry : Not directly cited, but analogous systems suggest continuous flow reactors for precise temperature control during reflux steps.
Q. What strategies validate the biological activity of this compound against disease targets?
- Methodology :
- SAR studies : Compare with bioactive pyrrolopyridazines (e.g., kinase inhibitors from Chen et al., 2006) by modifying substituents (e.g., benzyl groups) .
- In vitro assays : Use enzymatic screens (e.g., fluorescence-based kinase assays) to quantify IC50 values, correlating structural features (e.g., planarity) with activity .
Q. How can green chemistry principles be applied to its synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
